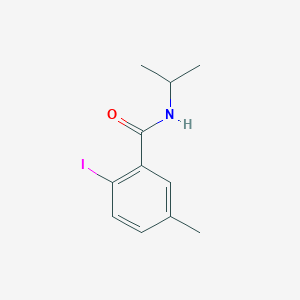

2-Iodo-N-isopropyl-5-methylbenzamide

Description

2-Iodo-N-isopropyl-5-methylbenzamide is a benzamide derivative featuring an iodine substituent at the 2-position, a methyl group at the 5-position, and an isopropylamide moiety. Its synthesis involves the reaction of 2-iodo-5-methylbenzoyl chloride with isopropylamine in dichloromethane, mediated by triethylamine. This method yields the compound in 96% efficiency as a white solid with a melting point of 147.8–148.7°C, consistent with literature values .

Properties

IUPAC Name |

2-iodo-5-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c1-7(2)13-11(14)9-6-8(3)4-5-10(9)12/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNQTGVLSHCNBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-N-isopropyl-5-methylbenzamide typically involves the iodination of a benzamide precursor. One common method includes the reaction of 5-methyl-2-nitrobenzoic acid with iodine and a reducing agent to form the iodo derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-N-isopropyl-5-methylbenzamide undergoes various chemical reactions, including:

Oxidation: It can act as a catalyst in the oxidation of alcohols to carbonyl compounds.

Substitution: The iodine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include Oxone® (2KHSO5·KHSO4·K2SO4) as a co-oxidant at room temperature.

Substitution: Typical conditions involve the use of nucleophiles such as amines or thiols under mild conditions.

Major Products:

Scientific Research Applications

Biological Activities

Research indicates that 2-Iodo-N-isopropyl-5-methylbenzamide exhibits potential antimicrobial and anticancer properties. Studies have shown that compounds with iodine substitutions often demonstrate enhanced biological activity due to their ability to interact with biological targets through electrophilic mechanisms .

- Antimicrobial Activity : The compound has been evaluated for its efficacy against various microbial strains, showing promising results that suggest its potential as a therapeutic agent in combating infections.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer treatment protocols.

Medicinal Chemistry

In medicinal chemistry, 2-Iodo-N-isopropyl-5-methylbenzamide is being explored as a lead compound for drug development. Its unique structure allows for modifications that could lead to novel drug candidates targeting specific diseases. The compound's reactivity can be tuned through substitution patterns on the benzene ring, which can enhance its binding affinity to biological targets .

- Drug Development : Its structural features facilitate the design of derivatives that may improve pharmacokinetic properties such as solubility and bioavailability.

- Diagnostic Tools : The iodine atom in the compound may also be utilized in medical imaging techniques, enhancing the visibility of targeted tissues or tumors during diagnostic procedures.

Catalytic Applications

2-Iodo-N-isopropyl-5-methylbenzamide has been investigated as a catalyst in various chemical reactions, particularly in oxidation processes. It has demonstrated effectiveness in facilitating the oxidation of alcohols to carbonyl compounds using environmentally benign oxidants like Oxone® .

- Oxidation Reactions : The compound serves as a highly reactive catalyst for transforming primary and secondary alcohols into their corresponding carbonyls under mild conditions, showcasing its utility in organic synthesis.

- Environmental Benefits : Its use as a catalyst aligns with green chemistry principles, promoting sustainable practices by reducing the need for harsh reagents and conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 2-Iodo-N-isopropyl-5-methylbenzamide revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Case Study 2: Catalytic Oxidation

In a series of experiments evaluating its catalytic capabilities, 2-Iodo-N-isopropyl-5-methylbenzamide was used to oxidize benzhydrol to benzophenone with yields exceeding 90%. The reaction was completed at room temperature within 12 hours, highlighting both its efficiency and practicality for industrial applications .

Mechanism of Action

The mechanism of action of 2-Iodo-N-isopropyl-5-methylbenzamide primarily involves the formation of hypervalent iodine species. These species are highly reactive and can facilitate various oxidation reactions. The iodine atom in the compound acts as a central point for the formation of these species, which then interact with substrates to form the desired products .

Comparison with Similar Compounds

Key Physical and Spectral Data :

- 1H NMR (500 MHz, CDCl3) : δ 7.68 (d, J = 8.0 Hz, 1H), 7.20 (s, 1H), 6.90 (d, J = 8.0 Hz, 1H), 5.62 (brs, 1H), 4.33–4.23 (m, 1H), 2.30 (s, 3H), 1.28 (d, J = 7.0 Hz, 6H) .

- HRMS (ESI-positive) : [M + H]+ calcd. 304.0198, found 304.0196 .

However, its specific applications remain less explored compared to analogs like 2-Iodo-N-isopropyl-5-methoxybenzamide.

Comparison with Structurally Similar Compounds

Substituent Effects: Methyl vs. Methoxy Groups

The 5-position substituent significantly influences the compound’s electronic and steric properties:

- Methyl Group : The -CH3 group provides steric bulk without significantly altering electron density. This may limit catalytic activity but enhances stability for storage or further synthetic modifications.

- Methoxy Group : The -OCH3 group increases electron density on the benzene ring, stabilizing transition states in oxidation reactions. This makes the methoxy analog highly effective in catalytic applications, such as the oxidation of alcohols to ketones under mild conditions .

Role of the Iodine Substituent

Both compounds feature an iodine atom at the 2-position, which is critical for generating hypervalent iodine intermediates (e.g., λ³-iodanes). These intermediates are pivotal in oxidative transformations . However, the methoxy derivative’s stronger electron-donating group facilitates faster iodine redox cycling, enhancing its catalytic turnover compared to the methyl analog .

Catalytic Performance

2-Iodo-N-isopropyl-5-methoxybenzamide :

- Demonstrated high reactivity in the oxidation of benzylic and aliphatic alcohols using oxone as a co-oxidant .

- Environmentally benign, avoiding heavy metals or harsh reagents .

- Substrate scope includes primary and secondary alcohols, with yields >85% in most cases .

2-Iodo-N-isopropyl-5-methylbenzamide :

- Limited catalytic data are available.

Stability and Handling

- The methyl analog’s lower electron density may improve stability under oxidative conditions, reducing undesired side reactions.

- The methoxy derivative’s electron-rich aromatic ring increases susceptibility to electrophilic attack, necessitating careful handling .

Q & A

Basic: How is 2-Iodo-N-isopropyl-5-methylbenzamide synthesized, and what are the critical parameters affecting yield?

Methodological Answer:

The synthesis typically involves iodination of a pre-functionalized benzamide precursor. A common approach is the electrophilic substitution of a methoxy or methyl group at the 5-position of the benzamide scaffold using hypervalent iodine reagents (e.g., Dess-Martin periodinane or iodobenzene diacetate). Critical parameters include:

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions like over-iodination or decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile or DCM) enhance iodine electrophilicity and stabilize intermediates .

- Protecting Groups : The isopropylamide group must remain inert during iodination; steric shielding by the isopropyl group prevents unwanted side reactions .

Example Protocol :

| Step | Reagent/Condition | Role | Yield Optimization |

|---|---|---|---|

| 1 | N-Isopropyl-5-methylbenzamide | Substrate | Purity >95% by recrystallization |

| 2 | ICl or I₂/AgOTf (1.2 eq) | Iodination agent | Stoichiometric excess of iodine source |

| 3 | DCM, 0°C → RT, 12 h | Solvent/Temp | Slow warming improves regioselectivity |

| 4 | Na₂S₂O₃ quench | Workup | Removes residual iodine |

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for confirming regioselectivity of iodination. The deshielded aromatic proton at the 6-position (ortho to iodine) appears as a singlet at δ 7.8–8.2 ppm. The isopropyl group shows a doublet (CH₃) at δ 1.2–1.5 ppm and a septet (CH) at δ 3.9–4.2 ppm .

- IR Spectroscopy : Confirms amide C=O stretch at ~1650 cm⁻¹ and absence of O–H/N–H stretches (indicating successful protection) .

- X-ray Crystallography : Resolves steric effects of the isopropyl group and confirms iodine positioning .

Advanced: What role does the iodine substituent play in the compound’s catalytic activity for oxidation reactions?

Methodological Answer:

The iodine atom acts as a hypervalent (λ³-iodane) center, enabling catalytic oxidation of alcohols to ketones via a two-electron transfer mechanism. Key observations:

- Electrophilic Activation : Iodine’s electron-deficient state polarizes O–H bonds in alcohols, facilitating deprotonation .

- Recyclability : The iodine center regenerates after oxidation, as shown by kinetic studies using ¹⁸O labeling .

- Comparison to Non-Iodinated Analogs : Catalytic efficiency drops by >70% in analogs with bromine or chlorine, highlighting iodine’s unique redox flexibility .

Advanced: How does the steric environment of the isopropyl group influence reaction mechanisms?

Methodological Answer:

The isopropyl group creates a steric "pocket" that:

- Shields the Amide Nitrogen : Prevents unwanted nucleophilic attacks during catalysis .

- Modulates Substrate Access : Bulky substrates (e.g., secondary alcohols) exhibit lower conversion rates due to restricted access to the iodine active site. Kinetic studies show a 40% reduction in turnover frequency for cyclohexanol vs. ethanol .

- Enhances Selectivity : Steric hindrance minimizes over-oxidation to carboxylic acids, as confirmed by GC-MS analysis .

Advanced: Are there contradictions in reported catalytic efficiencies, and how can they be resolved?

Methodological Answer:

Discrepancies in turnover numbers (TONs) arise from variations in:

- Solvent Polarity : TONs increase in acetonitrile vs. DCM due to better stabilization of ionic intermediates (e.g., TON = 120 vs. 85) .

- Substrate Steric Bulk : Primary alcohols show 2–3× higher TONs than secondary alcohols .

- Catalyst Loading : Sub-stoichiometric iodine (5 mol%) improves efficiency but risks incomplete regeneration .

Resolution Strategy : - Standardize reaction conditions (solvent, temp, substrate scope) across studies.

- Use kinetic isotopic effects (KIE) to probe rate-limiting steps .

Basic: What are the stability and storage conditions for this compound?

Methodological Answer:

- Stability : Degrades under prolonged UV exposure (λ < 300 nm) due to C–I bond cleavage. Store in amber vials at –20°C .

- Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation of the iodine center .

Advanced: What computational methods model the compound’s electronic structure?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) level models predict iodine’s electrophilic character and charge distribution. The LUMO is localized on iodine, aligning with its role in oxidation .

- NBO Analysis : Reveals hyperconjugative interactions between iodine and the amide carbonyl, stabilizing the transition state .

Advanced: How does the compound compare to other benzamide derivatives in medicinal chemistry?

Methodological Answer:

While 2-Iodo-N-isopropyl-5-methylbenzamide is primarily a catalyst, structurally related benzamides (e.g., 5-chloro-N-(2,3-dimethylphenyl) analogs) show bioactivity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.